molecular formula C25H30N4O6 B2409530 N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351586-99-6

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No.: B2409530
CAS No.: 1351586-99-6
M. Wt: 482.537
InChI Key: WUSILLAKCYNHLY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a synthetic organic compound supplied as a high-purity material for research and development purposes. The compound features a benzimidazole core linked to a piperidine carboxamide group, a structural motif found in molecules with significant pharmacological interest. Compounds within this chemical class have been investigated as multitarget-directed ligands, particularly for aminergic G protein-coupled receptors (GPCRs), which are important targets in central nervous system research . The molecular formula of the compound is C25H30N4O6, and it has a molecular weight of 482.5 g/mol . The structure includes a 2-ethoxyphenyl group and a 2-methyl-benzimidazole moiety, which are key pharmacophores contributing to its interaction with biological targets. Similar compounds have demonstrated potential as research tools in preclinical studies for neurological disorders, showing activities such as antipsychotic-like effects and the ability to improve memory consolidation . The oxalate salt form ensures enhanced stability and solubility for experimental applications. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not to be used as a drug, cosmetic, or for any other personal use. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety guidelines.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(2-methylbenzimidazol-1-yl)methyl]piperidine-1-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2.C2H2O4/c1-3-29-22-11-7-5-9-20(22)25-23(28)26-14-12-18(13-15-26)16-27-17(2)24-19-8-4-6-10-21(19)27;3-1(4)2(5)6/h4-11,18H,3,12-16H2,1-2H3,(H,25,28);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSILLAKCYNHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multiple steps. One common synthetic route begins with the preparation of the benzoimidazole derivative. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The resulting benzoimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The benzoimidazole derivative is reacted with a piperidine carboxamide under basic conditions to form the desired product. Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The benzoimidazole moiety can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoimidazole moiety yields N-oxides, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole derivatives: These compounds share the benzoimidazole core and exhibit similar biological activities.

    Piperidine carboxamides: Compounds with a piperidine ring and carboxamide group are structurally related and may have comparable pharmacological properties.

    Ethoxyphenyl derivatives: These compounds contain the ethoxyphenyl group and may participate in similar chemical reactions.

Uniqueness

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is unique due to the combination of its structural features. The presence of the ethoxyphenyl group, benzoimidazole moiety, and piperidine ring in a single molecule allows it to exhibit a diverse range of chemical and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies that highlight its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. Here are its key chemical details:

  • Molecular Formula : C22H29N3O
  • Molecular Weight : 351.485 g/mol
  • CAS Number : 14030-76-3
  • SMILES Notation : CCOc1ccc(Cc2nc3ccccc3n2CCN(CC)CC)cc1

Antiproliferative Effects

Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, one study reported significant inhibition of the MDA-MB-231 breast cancer cell line with a related benzimidazole derivative, highlighting the potential of this compound class in cancer therapy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . In vitro tests revealed that certain benzimidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL . This suggests that this compound may possess similar antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. The presence of the benzimidazole moiety is often associated with interactions at the cellular level that disrupt normal cellular functions.

Case Study 1: Anticancer Activity

In a recent study focusing on benzimidazole derivatives, researchers synthesized various compounds and tested their effects on cancer cell lines. The findings indicated that certain modifications in the chemical structure significantly enhanced the antiproliferative activity against breast cancer cells. The study concluded that further exploration of structural variations could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of several benzimidazole derivatives, including those structurally related to this compound. The results demonstrated effective inhibition of both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Data Table: Summary of Biological Activities

Activity Type Effect Tested Strains/Cell Lines Reference
AntiproliferativeSignificant inhibitionMDA-MB-231 (breast cancer)
AntimicrobialEffective against Staphylococcus aureusMIC: 4 µg/mL
AntimicrobialEffective against Streptococcus faecalisMIC: 8 µg/mL

Q & A

Basic: What are the optimal synthetic routes for improving yield and purity of this compound?

The synthesis involves multi-step reactions, including piperidine core functionalization, benzimidazole coupling, and oxalate salt formation. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine and benzimidazole moieties .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the oxalate salt .
  • Yield optimization : Reaction temperature control (0–5°C for acid-sensitive steps) and anhydrous conditions for trifluoromethyl group incorporation .

Basic: How is structural confirmation achieved for this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidine methylene at δ 3.1–3.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H]+^+ at m/z 476.2) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of calculated values .

Basic: What in vitro assays are used for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinase or protease targets (e.g., IC50_{50} determination via fluorescence polarization) .
  • Cytotoxicity profiling : Use of MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays for histamine or GPCR targets .

Advanced: How do structural modifications impact biological activity? (SAR Analysis)

  • Benzimidazole substitution : Replacing 2-methyl with trifluoromethyl (CF3_3) increases lipophilicity and enhances blood-brain barrier penetration but reduces aqueous solubility .
  • Piperidine methylation : Adding a methyl group at the 4-position improves metabolic stability by reducing CYP450 oxidation .
  • Ethoxyphenyl replacement : Substituting with thiophene lowers IC50_{50} by 30% in kinase inhibition assays due to improved π-π stacking .

Advanced: What methodologies address contradictory data in receptor affinity studies?

  • Orthogonal assays : Combine radioligand binding (e.g., 3H^3H-histamine displacement) with functional assays (e.g., cAMP accumulation) to distinguish antagonism vs. inverse agonism .
  • Structural analogs : Compare activity of derivatives lacking the oxalate counterion to isolate salt-specific effects .
  • Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., histamine H1_1 receptor) .

Advanced: How can in vivo pharmacokinetics be optimized for this compound?

  • Prodrug strategies : Esterification of the carboxamide group to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use of PLGA nanoparticles to improve solubility and prolong half-life .
  • Metabolite profiling : LC-MS/MS identification of phase I/II metabolites in liver microsomes to guide structural refinements .

Advanced: What crystallographic techniques resolve its 3D structure?

  • Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (acetonitrile/water) reveal piperidine chair conformation and oxalate hydrogen-bonding network .
  • Data refinement : SHELX software for structure solution, with R-factor <0.06 and data-to-parameter ratio >15:1 .

Advanced: How is computational modeling applied to predict off-target interactions?

  • Docking simulations : Glide or AutoDock Vina to screen against Pharmaprojects or ChEMBL databases .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers .
  • QSAR models : Partial least squares (PLS) regression to correlate logP with cytotoxicity .

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